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Compound of Interest

Compound Name: Levorin A0

Cat. No.: B1675177 Get Quote

Note to the Reader: The requested topic, "imaging Levorin A0-stained cells," did not yield

specific information, suggesting a possible typographical error. Based on the phonetic similarity

and the common application in cellular imaging, this document provides detailed protocols and

application notes for Acridine Orange (AO), a widely used fluorescent dye for visualizing

nucleic acids and acidic organelles. We believe this will serve the intended purpose of the user.

Introduction
Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye that serves as a nucleic

acid-selective and pH-sensitive probe.[1][2][3] Its metachromatic properties allow for the

differential staining of various cellular components, making it a valuable tool for a wide range of

applications in cell biology, including the analysis of cell viability, apoptosis, autophagy, and cell

cycle.[2][4] When imaged with confocal microscopy, AO provides high-resolution spatial

information on the distribution and quantification of nucleic acids and the dynamics of acidic

vesicular organelles (AVOs) such as lysosomes and autophagosomes.[1][5]

The fluorescence emission of AO is dependent on its interaction with cellular macromolecules

and the local pH.[4][6] When AO intercalates into double-stranded DNA (dsDNA), it emits green

fluorescence.[1][3] In contrast, when it binds to single-stranded DNA (ssDNA) or RNA through

electrostatic interactions, or when it aggregates in acidic compartments, it emits red to orange

fluorescence.[1][3][4] This differential emission allows for the simultaneous visualization of the

nucleus (green) and the cytoplasm and acidic organelles (red/orange) within the same cell.
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These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the effective use of Acridine Orange for staining and imaging live

cells using confocal microscopy.

Quantitative Data
The following tables summarize the key quantitative parameters of Acridine Orange, which are

essential for designing and optimizing imaging experiments.

Table 1: Spectral Properties of Acridine Orange

Binding State
Excitation Maximum

(nm)

Emission Maximum

(nm)
Fluorescence Color

Bound to dsDNA 502[2][4] 525[2][4] Green

Bound to ssDNA/RNA 460[2][4] 650[2][4] Red-Orange

In Acidic Vesicular

Organelles (AVOs)
~475[2] ~590[2] Orange-Red

Table 2: Photophysical Properties of Acridine Orange

Property Value Conditions

Molar Extinction Coefficient (ε) 27,000 cm⁻¹M⁻¹ At 430.8 nm

Fluorescence Quantum Yield

(Φ)
0.2 In basic ethanol

Singlet Oxygen Quantum Yield

(φΔ)
0.15 ± 0.01 In air-equilibrated ethanol[7]

Experimental Protocols
This section provides a detailed protocol for staining live cells with Acridine Orange and

subsequent imaging using a laser scanning confocal microscope.
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Materials
Acridine Orange hydrochloride (powder)

Phosphate-buffered saline (PBS), pH 7.4

Complete cell culture medium

Live cells cultured on glass-bottom dishes or chamber slides suitable for confocal

microscopy

Confocal laser scanning microscope with appropriate laser lines and emission filters

Reagent Preparation
1 M Acridine Orange Stock Solution:

Dissolve 26.5 mg of Acridine Orange hydrochloride in 100 mL of sterile PBS.

Sterilize the solution by filtering through a 0.22 µm filter.

Store the stock solution at 4°C in the dark.

10 µM Acridine Orange Working Solution:

Dilute the 1 M stock solution 1:100,000 in complete cell culture medium. For example, add 1

µL of 1 M AO stock solution to 100 mL of medium.

Prepare this working solution fresh for each experiment. The optimal concentration may vary

depending on the cell type and experimental conditions and should be determined

empirically (a range of 1-10 µM is common).

Staining Procedure
Grow cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).

Remove the culture medium from the cells.

Wash the cells twice with pre-warmed sterile PBS.
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Add the freshly prepared 10 µM Acridine Orange working solution to the cells, ensuring the

cell monolayer is completely covered.

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time

may need to be optimized.

After incubation, gently remove the staining solution.

Wash the cells twice with pre-warmed PBS or complete culture medium.

Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

The cells are now ready for imaging. Proceed to the confocal microscope immediately to

minimize dye leakage and phototoxicity.

Confocal Microscopy and Image Acquisition
The following are general guidelines for setting up a confocal microscope for imaging Acridine

Orange-stained cells. Specific parameters will need to be optimized for your instrument and

sample.

Table 3: Recommended Confocal Microscope Settings for Acridine Orange Imaging
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Parameter
Green Channel

(DNA)

Red Channel

(RNA/AVOs)
Notes

Excitation Laser 488 nm Argon laser
488 nm or 458 nm

Argon laser

The 488 nm laser can

excite both green and

red fluorescence, but

sequential scanning is

recommended to

avoid bleed-through.

Emission Detection 500 - 550 nm 630 - 700 nm

Adjust the emission

windows to best

separate the green

and red signals and

minimize crosstalk.

Pinhole Size 1 Airy Unit (AU) 1 Airy Unit (AU)

A pinhole of 1 AU

provides a good

balance between

signal and confocality.

Scanning Mode Sequential Sequential

Acquire the green and

red channels

sequentially to prevent

bleed-through from

the green channel into

the red channel.

Laser Power Low (e.g., 1-5%) Low (e.g., 1-5%)

Use the lowest laser

power necessary to

obtain a good signal-

to-noise ratio to

minimize phototoxicity

and photobleaching.

Detector Gain
Adjust for optimal

signal

Adjust for optimal

signal

Avoid saturation of the

detector.

Image Resolution 512x512 or

1024x1024 pixels

512x512 or

1024x1024 pixels

Higher resolution may

be required for
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detailed morphological

analysis.

Scanning Speed
Adjust for a good

signal-to-noise ratio

Adjust for a good

signal-to-noise ratio

Slower scan speeds

with line averaging

can improve image

quality.

Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for imaging

Acridine Orange-stained cells.
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Experimental workflow for Acridine Orange staining and confocal imaging.

Acridine Orange Staining Mechanism
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This diagram illustrates the mechanism of Acridine Orange staining and its differential

fluorescence in various cellular compartments.

Live Cell

Nucleus (pH ~7.4) Cytoplasm (pH ~7.2)
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Mechanism of Acridine Orange differential fluorescence in a live cell.

Data Interpretation and Troubleshooting
Green Fluorescence: Bright green fluorescence localized to the nucleus indicates healthy

cells with intact, double-stranded DNA.

Red/Orange Fluorescence:

Diffuse red fluorescence in the cytoplasm is indicative of high RNA content.
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Punctate orange-red fluorescence in the cytoplasm suggests the accumulation of AO in

acidic vesicular organelles, which can be a marker for autophagy or lysosomal activity.

Apoptotic Cells: In early apoptosis, chromatin condensation may lead to brighter green

fluorescence. In late apoptosis, the compromised membrane integrity may result in altered

staining patterns.

Necrotic Cells: These cells will typically show diffuse, faint staining due to loss of membrane

integrity and leakage of the dye.

Troubleshooting:

Weak Signal: Increase the dye concentration or incubation time. Ensure the laser power and

detector gain are optimized.

High Background: Reduce the dye concentration or decrease the incubation time. Ensure

thorough washing steps.

Phototoxicity/Photobleaching: Use the lowest possible laser power and limit the exposure

time. Use an anti-fade mounting medium if imaging fixed cells.

Bleed-through: Use sequential scanning to acquire the green and red channels separately.

Conclusion
Acridine Orange is a powerful and versatile fluorescent probe for the study of cellular

processes in live cells. When combined with the high-resolution imaging capabilities of confocal

microscopy, it provides valuable insights into the spatial organization of nucleic acids and the

dynamics of acidic organelles. The protocols and guidelines presented in these application

notes offer a solid foundation for researchers to successfully employ Acridine Orange in their

studies. As with any fluorescent probe, optimization of staining and imaging parameters for the

specific cell type and experimental question is crucial for obtaining reliable and reproducible

results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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